molecular formula C12H11NO2 B14709454 3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- CAS No. 22118-96-3

3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl-

Cat. No.: B14709454
CAS No.: 22118-96-3
M. Wt: 201.22 g/mol
InChI Key: PENPZDQWPKLNAN-UHFFFAOYSA-N
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Description

3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- is a unique organic compound characterized by its cyclobutene ring structure with a dione functionality and a dimethylamino group attached to the third carbon, along with a phenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

22118-96-3

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-(dimethylamino)-4-phenylcyclobut-3-ene-1,2-dione

InChI

InChI=1S/C12H11NO2/c1-13(2)10-9(11(14)12(10)15)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

PENPZDQWPKLNAN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=O)C1=O)C2=CC=CC=C2

Origin of Product

United States

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